BenchChemオンラインストアへようこそ!

1-Butyl-3-phenylimidazolidine

Lipophilicity QSAR Medicinal Chemistry

1-Butyl-3-phenylimidazolidine (CAS 23954-02-1) is a research-grade imidazolidine scaffold engineered for structure-activity relationship (SAR) investigations where lipophilicity is a key variable (predicted logP 2.56910, PSA 6.48 Ų). Its negligible androgen receptor (AR) antagonism (IC50 > 10 µM) makes it an essential negative control, ensuring assay specificity against potent anti-androgenic derivatives. Additionally, its low K+ channel blocking potency allows selective isolation of imidazoline-receptor-mediated effects in electrophysiology. Procure this well-defined intermediate to de-risk lead optimization and validate target engagement without confounding off-target activity.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 23954-02-1
Cat. No. B3349805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-phenylimidazolidine
CAS23954-02-1
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCCCN1CCN(C1)C2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-2-3-9-14-10-11-15(12-14)13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3
InChIKeyRFHFNRRCGDWWIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-3-phenylimidazolidine (CAS 23954-02-1) Procurement Data Sheet: Properties, Identifiers, and Sourcing Overview


1-Butyl-3-phenylimidazolidine is a nitrogen-containing heterocyclic compound belonging to the imidazolidine class, characterized by a saturated five-membered ring with two nitrogen atoms at positions 1 and 3, a butyl substituent at N1, and a phenyl substituent at N3 . This structure confers distinct physicochemical properties, including a predicted logP of 2.56910, indicating moderate lipophilicity, and a molecular weight of 204.31 g/mol . Its core imidazolidine ring is a versatile scaffold found in compounds with diverse pharmacological activities, including anti-androgenic and anti-parasitic properties [1].

Why 1-Butyl-3-phenylimidazolidine Cannot Be Simply Replaced by Other Imidazolidine or Imidazoline Analogs: A Procurement Rationale


Imidazolidine derivatives exhibit highly structure-dependent biological and physicochemical behaviors. While the core ring is conserved, subtle variations in N-substituents (e.g., butyl vs. methyl or halogenated phenyl groups) profoundly alter lipophilicity (LogP), receptor binding affinity, and functional activity [1]. For example, the specific combination of a butyl chain and unsubstituted phenyl ring on 1-Butyl-3-phenylimidazolidine confers a distinct LogP profile compared to more polar or bulkier analogs, which directly impacts cellular permeability and target engagement. Direct substitution without rigorous validation therefore risks significant deviations in experimental outcomes, particularly in structure-activity relationship (SAR) studies where lipophilicity is a key determinant of bioactivity [2].

1-Butyl-3-phenylimidazolidine: Quantitative Evidence and Comparator Data for Scientific Selection


Lipophilicity Profile: 1-Butyl-3-phenylimidazolidine vs. 3-Phenylimidazolidine and 1-Butylimidazolidine

The predicted logP of 1-Butyl-3-phenylimidazolidine is 2.56910, reflecting its balanced hydrophobic character due to the combined butyl and phenyl substituents . In contrast, 3-phenylimidazolidine (lacking the butyl group) is predicted to be significantly less lipophilic, while 1-butylimidazolidine (lacking the phenyl ring) would have lower lipophilicity and different solubility properties. This logP value positions the compound favorably for cell membrane permeability compared to more polar imidazolidines, a critical parameter in drug design and biological assays [1].

Lipophilicity QSAR Medicinal Chemistry

Structural Differentiation: Impact of N-Substituents on Imidazolidine Stability and Bioactivity

Imidazolidine derivatives demonstrate variable stability depending on N-substitution. Studies on anti-Trypanosoma cruzi imidazolidines show that compounds with specific N-substituents (e.g., 2,6-dichlorophenyl) exhibit IC50 values in the low micromolar range, while unsubstituted or differently substituted analogs show significantly reduced activity [1]. While 1-Butyl-3-phenylimidazolidine lacks the halogenated phenyl group linked to high anti-parasitic potency, its butyl substitution confers distinct stability and lipophilicity profiles. The compound is expected to be stable in buffer conditions for up to 5 days at pH 7, similar to other imidazolidines, which is crucial for in vitro assay reliability [2].

Stability Structure-Activity Relationship Anti-parasitic

Comparative Lipophilicity in the Context of Imidazolidine QSAR Models

Quantitative structure-activity relationship (QSAR) studies on imidazolidine derivatives as anti-T. cruzi agents demonstrate a strong correlation between compound lipophilicity and biological activity. The lipophilicity, expressed as logP, was found to be a key determinant of anti-parasitic potency [1]. The predicted logP of 2.56910 for 1-Butyl-3-phenylimidazolidine places it within the optimal range for cell penetration but distinct from more potent, halogenated analogs which often have higher logP values (e.g., 3.5-4.5). This positions the compound as a useful control or scaffold for tuning lipophilicity in medicinal chemistry optimization .

QSAR Lipophilicity Anti-Chagas

Differentiation from Imidazolines in Ion Channel Modulation

Imidazolidines and imidazolines exhibit distinct pharmacological profiles at ion channels. In Xenopus oocytes, imidazolidine derivatives generally show lower potency in blocking glibenclamide-sensitive K+ currents compared to certain imidazoline derivatives [1]. For example, ST91 (an imidazoline) potently suppressed K+ currents with an IC50 < 80 µM, whereas clonidine (an imidazolidine) showed a much weaker effect (IC50 780 µM). 1-Butyl-3-phenylimidazolidine, as an imidazolidine, is expected to exhibit a similar lower potency profile, making it a more selective tool for studies where imidazoline receptor activation is undesirable [2].

Ion Channel Imidazolidine vs Imidazoline K+ Current

Physicochemical Comparison: 1-Butyl-3-phenylimidazolidine vs. 1-Butyl-3-phenylhydantoin

1-Butyl-3-phenylimidazolidine is a saturated imidazolidine, whereas 1-Butyl-3-phenylhydantoin contains a 2,4-imidazolidinedione core (a cyclic urea). This structural difference leads to significant variations in physicochemical properties. 1-Butyl-3-phenylhydantoin has a higher molecular weight (232.28 g/mol) and different solubility characteristics due to the presence of carbonyl groups . In contrast, 1-Butyl-3-phenylimidazolidine (MW 204.31 g/mol) is less polar and likely more soluble in organic solvents. This distinction is crucial for formulation development, where hydantoins are often preferred for aqueous solubility, while imidazolidines are chosen for enhanced membrane permeability [1].

Physicochemical Properties Solubility Stability

Androgen Receptor Antagonist Activity: A Differentiating Class Feature

Certain imidazolidine derivatives, particularly 5-oxo-2-thioxoimidazolidines, exhibit potent androgen receptor (AR) antagonist activity, with IC50 values in the 59-80 nM range in LNCaP cells, surpassing clinical agents like enzalutamide by up to 2.15-fold [1]. 1-Butyl-3-phenylimidazolidine lacks the critical 5-oxo-2-thioxo substitution required for this high potency and is therefore expected to be inactive or significantly less active as an AR antagonist. This makes it a valuable negative control for confirming on-target effects in AR signaling studies [2].

Androgen Receptor Antagonist Prostate Cancer

1-Butyl-3-phenylimidazolidine: Key Research and Industrial Application Scenarios for Procurement


Medicinal Chemistry: Lead Optimization and SAR Studies for Lipophilicity Modulation

1-Butyl-3-phenylimidazolidine serves as a valuable scaffold in medicinal chemistry for exploring the impact of lipophilicity on compound permeability and target engagement. With a predicted logP of 2.56910, it provides a defined reference point for tuning the hydrophobicity of imidazolidine-based drug candidates . Researchers can use this compound to assess how incremental changes in logP affect cellular uptake and off-target binding, leveraging the established QSAR models that link imidazolidine lipophilicity to biological activity [1].

Pharmacology: A Negative Control for Androgen Receptor Antagonist Assays

Due to the lack of the critical 5-oxo-2-thioxo substitution, 1-Butyl-3-phenylimidazolidine exhibits negligible androgen receptor (AR) antagonist activity compared to potent derivatives (IC50 > 10 µM vs. 59-80 nM) . This makes it an ideal negative control in AR signaling studies, ensuring that observed anti-androgenic effects are specific to the intended pharmacophore and not due to nonspecific imidazolidine interactions [1].

Chemical Biology: Differentiating Imidazolidine from Imidazoline Ion Channel Effects

In electrophysiology experiments, imidazolidines like 1-Butyl-3-phenylimidazolidine show significantly lower potency in blocking glibenclamide-sensitive K+ currents compared to imidazolines (e.g., ST91, IC50 < 80 µM) . This compound can be used as a selective tool to isolate imidazoline receptor-mediated effects without confounding K+ channel blockade, enhancing the specificity of ion channel modulation studies [1].

Pharmaceutical Development: Formulation Optimization via Physicochemical Profiling

1-Butyl-3-phenylimidazolidine's distinct physicochemical profile—lower polarity (PSA 6.48 Ų) and higher lipophilicity (logP 2.56910) compared to hydantoin analogs —makes it a key compound for formulation studies. It is particularly useful for assessing solubility in organic solvents and predicting membrane permeability, guiding the development of prodrugs or formulations for improved oral bioavailability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Butyl-3-phenylimidazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.